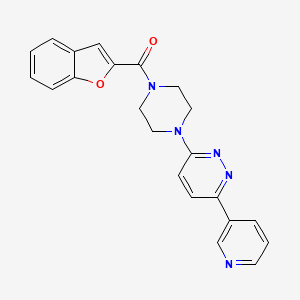

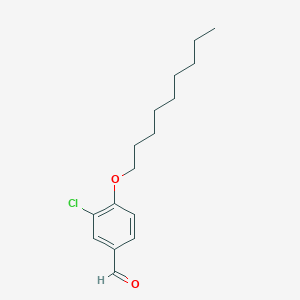

![molecular formula C20H23N3O4 B2590119 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea CAS No. 1448045-63-3](/img/structure/B2590119.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, also known as BDP, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BDP is a urea derivative that has been shown to have promising biological and pharmacological properties.

Applications De Recherche Scientifique

ROCK Inhibitors and Cancer Research

Roberta Pireddu et al. (2012) discussed potent ROCK inhibitors derived from new classes of ureas, highlighting their significant potency in inhibiting ROCK in human lung cancer cells. This research indicates the potential of urea derivatives in developing cancer therapies, specifically targeting Rho-associated protein kinases involved in tumor progression and metastasis (Pireddu et al., 2012).

Synthesis and Chemical Properties

Research on N-Hydroxyamide-Containing Heterocycles by J. Ohkanda et al. (1993) and the synthesis of hydroxamic acids and ureas from carboxylic acids by Kishore Thalluri et al. (2014) shed light on the synthetic routes and chemical properties of related urea compounds. These studies provide insights into the chemical synthesis and applications of urea derivatives in medicinal chemistry and drug development (Ohkanda et al., 1993); (Thalluri et al., 2014).

Antiproliferative Activity

A study on 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives by M. M. Al-Sanea et al. (2018) evaluated their antiproliferative activity against various cancer cell lines. This research highlights the therapeutic potential of urea derivatives in cancer treatment, providing a foundation for further exploration of similar compounds in oncological applications (Al-Sanea et al., 2018).

Neuroprotective and Analgesic Applications

The synthesis and biochemical evaluation of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas by J. Vidaluc et al. (1995) explored their antiacetylcholinesterase activity. This work suggests the potential use of urea derivatives in developing treatments for neurodegenerative diseases and as analgesics, further underscoring the versatility of these compounds in scientific research (Vidaluc et al., 1995).

Soluble Epoxide Hydrolase Inhibition

Research by De-bin Wan et al. (2019) on a potent soluble epoxide hydrolase (sEH) inhibitor highlights its applications in modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration. The study focuses on the metabolism of the inhibitor, providing insights into its safety and effectiveness, which is relevant for the development of urea-based therapeutics (Wan et al., 2019).

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-25-17-8-10-23(11-9-17)16-5-2-14(3-6-16)21-20(24)22-15-4-7-18-19(12-15)27-13-26-18/h2-7,12,17H,8-11,13H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIHYXQPDXMFKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide](/img/structure/B2590038.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2590040.png)

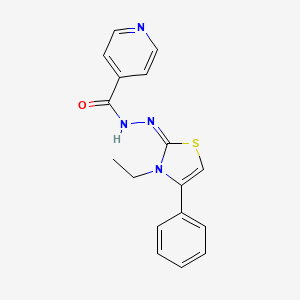

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2590041.png)

![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2590042.png)

![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)

![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2590056.png)

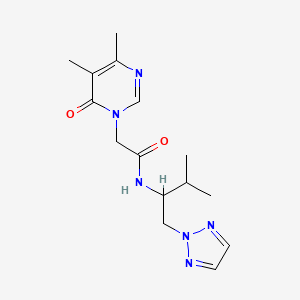

![N-cyclohexyl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2590059.png)